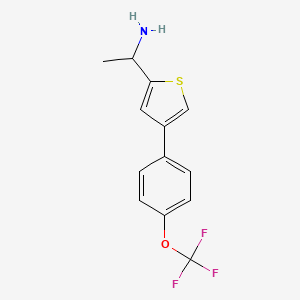

1-(4-(4-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine

Description

1-(4-(4-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine is a synthetic organic compound featuring a thiophene core substituted at the 4-position with a 4-(trifluoromethoxy)phenyl group and at the 2-position with an ethanamine moiety. The thiophene ring contributes aromaticity and π-π stacking interactions, while the ethanamine group introduces a primary amine functional group, often critical for biological activity in psychoactive or pharmaceutical agents .

The compound’s synthesis and applications remain underexplored in the provided sources, but its structural motifs align with compounds studied for pharmacological activity, such as arylpiperazines and fentanyl analogs .

Properties

IUPAC Name |

1-[4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NOS/c1-8(17)12-6-10(7-19-12)9-2-4-11(5-3-9)18-13(14,15)16/h2-8H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWKLVJLPBFQSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CS1)C2=CC=C(C=C2)OC(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine typically involves multiple steps. One common method starts with the preparation of 4-(trifluoromethoxy)aniline, which is then subjected to a series of reactions to introduce the thiophene ring and the ethanamine group. The reaction conditions often involve the use of solvents like toluene and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a hydrocarbon. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

1-(4-(4-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine, often referred to in scientific literature by its systematic name, is a compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry evaluated the efficacy of thiophene derivatives against cancer cell lines. The results demonstrated that compounds with trifluoromethoxy substitutions had enhanced cytotoxicity against breast cancer cells, suggesting a potential role for this compound in cancer therapeutics .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. A study in Neuroscience Letters highlighted that similar ethanamine derivatives could protect neuronal cells from oxidative stress. This suggests that this compound may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Scie

Mechanism of Action

The mechanism by which 1-(4-(4-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine exerts its effects is not well-understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through mechanisms like hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Table 1: Key Structural and Chemical Properties of Comparable Compounds

Key Differences and Implications

(a) Core Structure and Functional Groups

- Thiophene Inclusion : The target compound’s thiophene ring distinguishes it from simpler analogs like (R/S)-1-(4-(trifluoromethoxy)phenyl)ethanamine, which lack heterocyclic systems. Thiophene enhances aromatic interactions and may improve binding to hydrophobic pockets in biological targets .

- Trifluoromethoxy vs.

(b) Stereochemistry

The enantiomeric hydrochlorides (R and S forms) of 1-(4-(trifluoromethoxy)phenyl)ethanamine highlight the importance of chirality in pharmacological activity. While the target compound’s stereochemistry is unspecified, enantiomers often exhibit divergent pharmacokinetic profiles, as seen in many bioactive amines .

(c) Pharmacological Potential

- Thiophene-Containing Analogs : Compounds like 4-(thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide () are synthesized for structure-activity relationship (SAR) studies, suggesting the target compound may also be explored for receptor modulation or enzyme inhibition.

- Toxicological Data : Unlike Thiophene fentanyl hydrochloride (), which is a potent opioid analog, the target compound’s toxicity and biological activity remain uncharacterized in the provided evidence.

Biological Activity

1-(4-(4-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H12F3NOS

- Molecular Weight : 275.36 g/mol

- CAS Number : 1477779-24-0

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in cancer research and enzyme inhibition.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, with mechanisms involving the activation of apoptotic pathways and inhibition of cell proliferation .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes linked to cancer progression. For example, it has been noted for its interaction with the HSET protein, which is crucial for mitotic spindle assembly. The compound demonstrated a high binding affinity, suggesting it could be developed as a therapeutic agent targeting this pathway .

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

- Binding Affinity : The trifluoromethoxy group enhances lipophilicity and binding affinity to target proteins.

- Cellular Uptake : The structure facilitates cellular uptake, allowing for effective intracellular concentrations.

- Induction of Apoptosis : Similar compounds have shown to activate caspase pathways leading to programmed cell death in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.